2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
Overview
Description
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is an organic compound with the molecular formula C₆H₆F₃NOS and a molecular weight of 197.18 g/mol . This compound features a trifluoromethyl group attached to a thiazole ring, which is further connected to an ethan-1-ol moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The trifluoroethyl group may also interact with enzymes as a substrate, providing insights into enzyme specificity.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often leading to changes in cellular function .
Pharmacokinetics
The trifluoroethyl group is known to influence the pharmacokinetics of compounds, potentially affecting their bioavailability .
Result of Action
Thiazole derivatives are known to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-1,3-thiazole.
Hydroxylation: The final step involves the hydroxylation of the intermediate compound to form the ethan-1-ol moiety.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can be compared with similar compounds such as:
2,2,2-Trifluoro-1-(9-anthryl)ethanol: This compound features an anthryl group instead of a thiazole ring, resulting in different chemical and biological properties.
4-(Trifluoroacetyl)toluene: This compound has a trifluoroacetyl group attached to a toluene ring, which affects its reactivity and applications.
The unique combination of the trifluoromethyl group and the thiazole ring in this compound distinguishes it from these similar compounds, providing distinct advantages in various applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGULJTUXTIWLEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923215-80-9 | |
Record name | 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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